molecular formula C10H12N4O3 B052459 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate CAS No. 122341-55-3

2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate

Cat. No. B052459
M. Wt: 236.23 g/mol
InChI Key: GIWNXRDIAVQJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a diazonium salt that is synthesized by the reaction of 2-amino-5-ethylphenol with sodium nitrite and hydrochloric acid.

Scientific Research Applications

2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate has been used in various scientific research applications. One of the most important applications of this compound is in the field of organic synthesis. It has been used as a reagent for the synthesis of various organic compounds, including azo dyes, nitroso compounds, and diazo compounds. This compound has also been used in the synthesis of various biologically active compounds, including antibiotics and anticancer agents.

Mechanism Of Action

The mechanism of action of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is not well understood. However, it is believed that the compound acts as a nitrosating agent, which can lead to the formation of nitroso compounds. These nitroso compounds can then react with various biological molecules, including proteins and DNA, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate are not well understood. However, it has been reported that this compound can cause DNA damage and can induce apoptosis in cancer cells. It has also been reported that this compound can act as a potent bactericidal agent, which can be used in the treatment of various bacterial infections.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is that it is a relatively stable compound, which can be easily synthesized in the laboratory. However, one of the limitations of this compound is that it can be highly reactive and can react with various biological molecules, leading to various biochemical and physiological effects.

Future Directions

There are many possible future directions for the research on 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate. One area of research could be the development of new synthetic methods for this compound, which could lead to the synthesis of new derivatives with improved biological activity. Another area of research could be the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, the potential applications of this compound in the field of nanotechnology could also be explored, which could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate involves the reaction of 2-amino-5-ethylphenol with sodium nitrite and hydrochloric acid. This reaction leads to the formation of the diazonium salt, which can be isolated by precipitation with sodium carbonate. The purity of the compound can be determined by thin-layer chromatography and melting point analysis.

properties

CAS RN

122341-55-3

Product Name

2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

2-diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate

InChI

InChI=1S/C10H12N4O3/c1-2-14(13-17)6-10(16)7-3-4-8(12-11)9(15)5-7/h3-5,10,16H,2,6H2,1H3

InChI Key

GIWNXRDIAVQJNF-UHFFFAOYSA-N

SMILES

CCN(CC(C1=CC(=C(C=C1)[N+]#N)[O-])O)N=O

Canonical SMILES

CCN(CC(C1=CC(=C(C=C1)[N+]#N)[O-])O)N=O

Other CAS RN

122341-55-3

synonyms

diazo-N-nitrosoethylphenylephrine
diazo-N-nitrosoetilefrin

Origin of Product

United States

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